molecular formula C13H17FN2O5S B2364625 5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine CAS No. 2418705-82-3

5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine

Cat. No.: B2364625
CAS No.: 2418705-82-3
M. Wt: 332.35
InChI Key: QVNCRBDRAWHTOF-UHFFFAOYSA-N
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Description

5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a fluorosulfonyloxy group. The presence of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the morpholine ring, the introduction of the pyridine ring, and the addition of the fluorosulfonyloxy group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and to develop inhibitors for specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on the compound’s binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine include other morpholine derivatives and pyridine-containing compounds. Examples include:

  • 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine
  • 5-Ethyl-4-(pyridine-3-carbonyl)-2-methylmorpholine
  • 5-Ethyl-4-(5-chlorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorosulfonyloxy group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

5-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-3-11-8-20-9(2)7-16(11)13(17)10-4-12(6-15-5-10)21-22(14,18)19/h4-6,9,11H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNCRBDRAWHTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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